molecular formula C14H24N2O3 B8277007 Ethyl 4-methyl-4-(4-oxo-1-piperidyl)piperidine-1-carboxylate

Ethyl 4-methyl-4-(4-oxo-1-piperidyl)piperidine-1-carboxylate

Cat. No. B8277007
M. Wt: 268.35 g/mol
InChI Key: ODSYNCKPTZTGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methyl-4-(4-oxo-1-piperidyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H24N2O3 and its molecular weight is 268.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-methyl-4-(4-oxo-1-piperidyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-methyl-4-(4-oxo-1-piperidyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 4-methyl-4-(4-oxo-1-piperidyl)piperidine-1-carboxylate

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

ethyl 4-methyl-4-(4-oxopiperidin-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H24N2O3/c1-3-19-13(18)15-10-6-14(2,7-11-15)16-8-4-12(17)5-9-16/h3-11H2,1-2H3

InChI Key

ODSYNCKPTZTGIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)(C)N2CCC(=O)CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of oxalyl chloride in dichloromethane (2M, 2.05 mL, 4.1 mmol) was cooled to −78° C. under nitrogen atmosphere and was added to a solution of dimethylsulfoxide (0.58 mL, 8.1 mmol) in dichloromethane (6 mL) at −78° C. under nitrogen atmosphere via cannula. After 10 minutes, a solution of ethyl 4-(4-hydroxy-1-piperidyl)-4-methyl-piperidine-1-carboxylate (2.7 mmol) in dichloromethane (3 mL) was added at −78° C. under nitrogen atmosphere to the reaction mixture via cannula. The mixture was stirred at −78° C. for 10 minutes and then triethylamine (1.51 mL, 10.8 mmol) was added dropwise. The reaction was stirred at −78° C. under nitrogen atmosphere for another 20 minutes, and then allowed to warm up to 0° C. over 1 hour. The reaction was quenched with water (10 mL) and diluted with dichloromethane (30 mL). The phases were separated and the aqueous layer was extracted with dichloromethane (2×25 mL). The combined organic phases were washed with saturated aqueous ammonium chloride, brine, dried over Na2SO4 and concentrated in vacuo to afford the title compound as yellow oil (672 mg, 93%), which was used for the subsequent step without further purification. 1H NMR (400 MHz, CHLOROFORM-D) δ ppm 0.96 (s, 3H), 1.24-1.30 (m, 3H), 1.39-1.53 (m, 2H), 1.72-1.92 (m, 2H), 2.11-2.30 (m, 1H), 2.42 (t, J=5.86 Hz, 2H), 2.51 (t, J=6.05 Hz, 1H), 2.81 (t, J=5.86 Hz, 2H), 2.97 (t, J=6.05 Hz, 1H), 3.22 (t, J=12.01 Hz, 1H), 3.35-3.47 (m, 2H), 3.53-3.72 (m, 2H), 4.14 (q, J=7.10 Hz, 2H). MS (M+1): 269.24.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.05 mL
Type
solvent
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
2.7 mmol
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
1.51 mL
Type
reactant
Reaction Step Four
Yield
93%

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